

Application Notes and Protocols for Battery Recycling Using Deep Eutectic Solvents

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Compound of Interest

Compound Name: *Tetraethylammonium p-toluenesulfonate*

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Introduction

The escalating demand for lithium-ion batteries (LIBs) in consumer electronics and electric vehicles necessitates the development of sustainable and efficient recycling technologies to recover valuable metals and mitigate environmental concerns. Conventional recycling methods, such as pyrometallurgy and hydrometallurgy using strong inorganic acids, are often energy-intensive and generate hazardous waste.[1] Deep Eutectic Solvents (DESs) have emerged as a promising green alternative for the hydrometallurgical recycling of LIBs.[2][3] DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point significantly lower than that of its individual components. Their advantages include low toxicity, biodegradability, low cost, and high tunability, making them suitable for selectively leaching valuable metals from spent battery cathodes.[4][5]

This document provides detailed application notes and experimental protocols for the use of DESs in the recycling of lithium-ion batteries, targeted at researchers, scientists, and professionals in related fields.

1. Overview of the DES-based Battery Recycling Process

The recycling of lithium-ion batteries using deep eutectic solvents generally involves the following key stages:

- **Pre-treatment of Spent Batteries:** This initial step involves the dismantling of battery packs to retrieve individual cells, followed by mechanical processing (e.g., crushing or shredding) to separate the cathode material from the aluminum foil, separator, and casing. The resulting "black mass," containing the active cathode material, is the primary feedstock for the leaching process.
- **Synthesis of Deep Eutectic Solvents:** A variety of DESs can be synthesized by mixing an HBA, typically choline chloride (ChCl), with a suitable HBD, such as organic acids, alcohols, or sugars. The choice of DES components influences the solvent's physicochemical properties and its leaching efficiency for specific metals.[\[4\]](#)
- **Leaching of Valuable Metals:** The black mass is mixed with the prepared DES, and the leaching process is carried out under controlled conditions of temperature, time, and solid-to-liquid ratio to dissolve the target metals.
- **Separation and Recovery of Metals:** After leaching, the solid residue is separated from the metal-rich leachate. The valuable metals are then recovered from the leachate through various methods, such as precipitation, electrochemical deposition, or solvent extraction.[\[4\]](#)
[\[6\]](#)
- **Regeneration and Reuse of DES:** A significant advantage of using DESs is their potential for regeneration and reuse, which enhances the sustainability and cost-effectiveness of the recycling process.[\[4\]](#)

2. Experimental Protocols

2.1. Protocol for the Synthesis of a Choline Chloride-Based DES

This protocol describes the synthesis of two common choline chloride (ChCl)-based DESs: "Oxaline" (ChCl:Oxalic Acid) and a ChCl:Ethylene Glycol DES.

- **Materials:**
 - Choline chloride (ChCl)
 - Oxalic acid dihydrate (OA·2H₂O)

- Ethylene glycol (EG)
- Magnetic stirrer with heating
- Glass beaker or flask
- Spatula
- Weighing scale
- Procedure for Oxaline (ChCl:OA, 1:1 molar ratio):
 - Weigh equimolar amounts of choline chloride and oxalic acid dihydrate.
 - Add the weighed components to a clean, dry glass beaker.
 - Place the beaker on a magnetic stirrer with a heating mantle.
 - Heat the mixture to 60-80°C while stirring continuously.
 - Continue heating and stirring until a clear, homogeneous liquid is formed.
 - Allow the DES to cool to room temperature before use.
- Procedure for ChCl:EG DES (e.g., 1:2 molar ratio):
 - Weigh choline chloride and ethylene glycol in a 1:2 molar ratio.
 - Combine the components in a glass beaker.
 - Heat the mixture to approximately 80°C while stirring.
 - Stir until a transparent, homogeneous liquid is obtained.
 - Cool the DES to room temperature.

2.2. Protocol for Leaching of Metals from Li-ion Battery Cathode Material

This protocol outlines the general procedure for leaching valuable metals from the cathode material of spent LIBs using a prepared DES.

- Materials and Equipment:
 - Pre-treated cathode powder (black mass) from spent LIBs (e.g., LCO or NMC)
 - Prepared Deep Eutectic Solvent (e.g., Oxaline)
 - Reaction vessel (e.g., three-neck flask)
 - Magnetic stirrer with heating and temperature control
 - Condenser (optional, to prevent evaporation)
 - Filtration apparatus (e.g., vacuum filtration)
 - Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal concentration analysis
- Procedure:
 - Accurately weigh a specific amount of the cathode powder.
 - Add a measured volume of the DES to the reaction vessel to achieve the desired solid-to-liquid ratio (e.g., 1-2 wt.%).[\[1\]](#)
 - Place the reaction vessel on the magnetic stirrer and begin stirring (e.g., at 400 rpm).[\[1\]](#)
 - Heat the mixture to the desired leaching temperature (e.g., 90°C for Oxaline).[\[1\]](#)
 - Maintain the temperature and stirring for the specified leaching time (e.g., 4-6 hours).[\[1\]](#)
 - After the leaching is complete, cool the mixture to room temperature.
 - Separate the leachate from the solid residue by filtration.
 - Analyze the concentration of dissolved metals (e.g., Li, Co, Ni, Mn) in the leachate using ICP-OES or AAS to determine the leaching efficiency.

2.3. Protocol for Metal Recovery by Precipitation

This protocol describes a method for recovering dissolved metals from the leachate, for example, as metal oxalates from an Oxaline-based leachate.

- Materials:
 - Metal-rich leachate
 - Precipitating agent (e.g., water can be used to precipitate cobalt oxalate from an Oxaline leachate)[7]
 - Centrifuge or filtration setup
 - Drying oven
- Procedure:
 - Transfer the leachate to a suitable container.
 - Add a precipitating agent to induce the selective precipitation of a target metal. For instance, adding water to a Co-rich Oxaline leachate can precipitate cobalt oxalate ($\text{CoC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$). [7]
 - Allow sufficient time for the precipitate to form completely.
 - Separate the precipitate from the solution by centrifugation or filtration.
 - Wash the precipitate with a suitable solvent (e.g., deionized water) to remove any residual DES.
 - Dry the recovered metal salt in an oven at an appropriate temperature.
 - The remaining solution can be further processed to recover other metals, such as lithium, which may remain dissolved.

3. Data Presentation

The following tables summarize quantitative data from various studies on the application of DESs for battery recycling, allowing for a comparison of their performance.

Table 1: Leaching Efficiencies of Different DES Systems for Li-ion Battery Cathodes

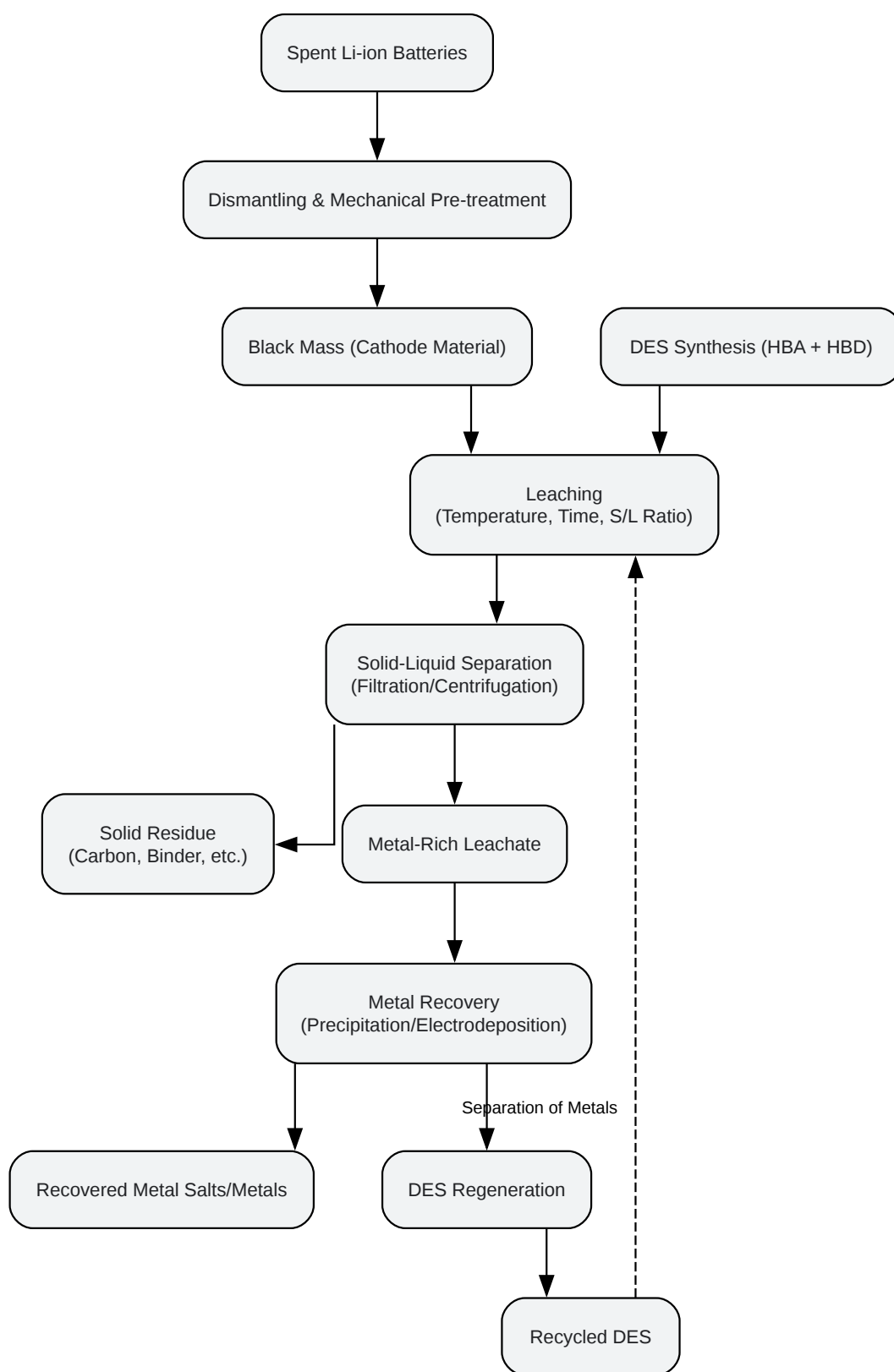
DES Composition (Molar Ratio)	Cathode Type	Temperature (°C)	Time (h)	Leaching Efficiency (%)	Reference
ChCl:Oxalic Acid (1:1)	LCO	90	4	Co: ~100, Li: ~100	[1]
ChCl:Ethylene Glycol (1:2)	LCO	220	24	Co: >90, Li: >85	[1]
ChCl:Ethylene Glycol (3:2)	NMC111	180	24	Ni: ~80, Mn: ~75, Co: ~75, Li: ~90	[2]
ChCl:Ethylene Glycol (3:2)	NCA	180	24	Ni: ~70, Co: ~66, Li: ~95	[2]
ChCl:Citric Acid	LCO	80	6	Co: 81	[1]
ChCl:D-glucose (with water)	LiMn-based	100	24	Li: 98.9, Mn: 98.4, Ni: 71.7	[8]
ChCl:Levulinic Acid:CuCl ₂	LCO	70	1	Co: 94.5, Li: 96.4	[9]
ChCl:Oxalic Acid:H ₂ O	LCO	100	~0.17	Co: 100, Li: 100	[4]
Ascorbic Acid:DMSP	NCM111	50	~0.23	Li, Co, Mn, Ni: >99	[10]

Table 2: Recovery Efficiencies of Metals from DES Leachate

DES System	Metal	Recovery Method	Recovery Efficiency (%)	Reference
ChCl:Oxalic Acid:H ₂ O	Li	Precipitation (as Li ₂ C ₂ O ₄)	91.2	[7]
ChCl:Oxalic Acid:H ₂ O	Co	Precipitation (as CoC ₂ O ₄ ·2H ₂ O)	94.6	[7]

4. Visualizations

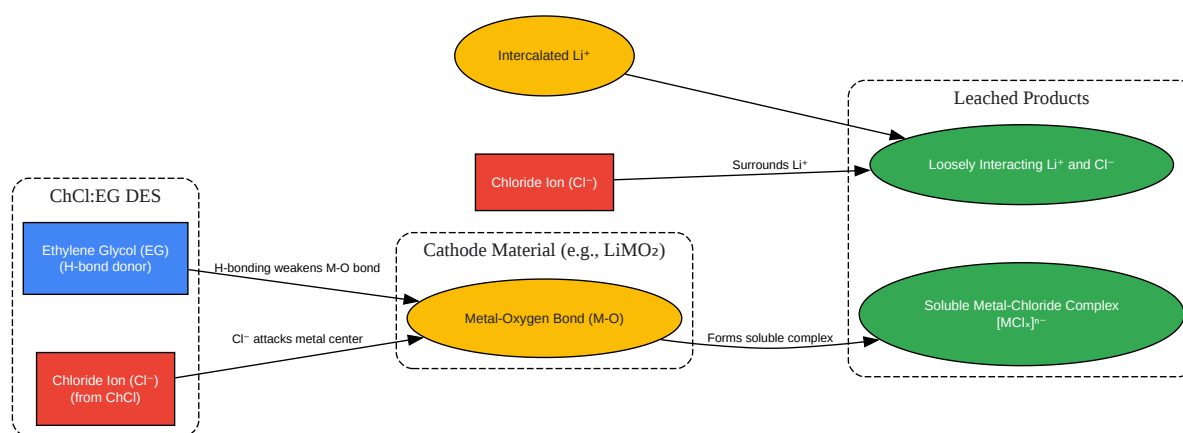
4.1. Experimental Workflow for Battery Recycling using DES



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Caption: Workflow for Li-ion battery recycling using deep eutectic solvents.

4.2. Signaling Pathway for Metal Leaching with a Choline Chloride:Ethylene Glycol DES



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Caption: Proposed leaching mechanism of transition metals and lithium in a ChCl:EG DES.[2]

5. Challenges and Future Perspectives

While DESs offer a promising avenue for sustainable battery recycling, several challenges need to be addressed for their widespread industrial application. These include:

- **High Viscosity:** Many DESs have high viscosity, which can hinder mass transfer and slow down the leaching kinetics.[3][8] Strategies to mitigate this include operating at higher temperatures or using co-solvents like water.[6]
- **Reaction Kinetics:** The leaching kinetics in DESs can be slower compared to conventional inorganic acids.[4] The development of more efficient DES formulations and process optimization are crucial to enhance the reaction rates.

- Scalability: The scalability of DES-based recycling processes from the laboratory to an industrial scale needs to be demonstrated.[3]
- Complex Chemistry: The complex interactions between the DES components and the various metals in the cathode material require further fundamental understanding to optimize selectivity and recovery.[3][11]

Future research should focus on designing low-viscosity, highly efficient, and selective DESs. Investigating the synergistic effects in ternary or even more complex DES systems could lead to improved performance under milder conditions.[9][12] Furthermore, developing integrated, closed-loop recycling processes that include efficient DES regeneration will be key to realizing the full potential of this green technology.[6]

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